molecular formula C10H21NO2 B13514465 Ethyl 6-amino-2-methylheptanoate

Ethyl 6-amino-2-methylheptanoate

Cat. No.: B13514465
M. Wt: 187.28 g/mol
InChI Key: NEDSHVNCUWLWLC-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-methylheptanoate (IUPAC name: ethyl 2-amino-6-methylheptanoate; hydrochloride) is a branched-chain amino acid ester derivative with a hydrochloride salt modification. Its molecular formula is C₁₀H₂₂ClNO₂, and it has a molecular weight of 223.74 g/mol . The compound is characterized by an amino group at position 2, a methyl group at position 6, and an ethyl ester moiety. It is stored as a powder at 4°C and has a PubChem CID of 132327763 .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

ethyl 6-amino-2-methylheptanoate

InChI

InChI=1S/C10H21NO2/c1-4-13-10(12)8(2)6-5-7-9(3)11/h8-9H,4-7,11H2,1-3H3

InChI Key

NEDSHVNCUWLWLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CCCC(C)N

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of ethyl 6-amino-2-methylheptanoate involves the reaction of 6-amino-2-methylheptanoic acid with ethanol.

    Reaction Conditions: The reaction typically occurs under reflux conditions with an acid catalyst.

    Industrial Production: While not widely produced industrially, it can be synthesized in laboratories for research purposes.

  • Chemical Reactions Analysis

      Reactivity: Ethyl 6-amino-2-methylheptanoate can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the amino or hydroxy groups.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: May serve as a precursor for bioactive compounds.

      Medicine: Investigated for potential therapeutic applications.

      Industry: Limited industrial applications due to its specialized nature.

  • Mechanism of Action

    • The exact mechanism of action remains an area of ongoing research.
    • It likely interacts with specific receptors or enzymes, affecting cellular processes.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Ethyl 6-Methylheptanoate

    Ethyl 6-methylheptanoate (CAS: 62337-58-0) shares a similar ester backbone but lacks the amino group. Key differences include:

    • Molecular Formula: C₁₀H₂₀O₂ (vs. C₁₀H₂₂ClNO₂ in the amino derivative).
    • Molecular Weight : 172.27 g/mol (vs. 223.74 g/mol).
    • LogP: 2.76, indicating moderate lipophilicity, compared to the amino derivative’s higher polarity due to the hydrochloride salt .
    • Applications: Used in flavor and fragrance industries due to its ester properties, whereas the amino derivative’s hydrochloride form may target drug delivery systems .

    2-Amino-6-Methylheptane

    Unlike the ethyl ester derivative, this compound lacks the ester group and hydrochloride salt.

    Data Table: Structural and Functional Comparison

    Compound CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
    Ethyl 6-amino-2-methylheptanoate HCl 2126160-25-4 C₁₀H₂₂ClNO₂ 223.74 Amino, Ester, HCl salt High solubility, pharmaceutical potential
    Ethyl 6-methylheptanoate 62337-58-0 C₁₀H₂₀O₂ 172.27 Ester Lipophilic, flavor/fragrance use
    2-Amino-6-methylheptane N/A C₈H₁₉N 129.24 Amino, Alkane Vasoactivity, lower stability

    Q & A

    Q. What degradation pathways occur under oxidative or hydrolytic conditions, and how are intermediates characterized?

    • Answer : Use LC-MS/MS and 13C^{13}C-NMR to identify degradation products:
    • Oxidation : Likely forms carboxylic acid derivatives (e.g., 6-amino-2-methylheptanoic acid).
    • Hydrolysis : Cleave ester bonds to yield hydroxyl intermediates .
    • Mechanistic studies : Isotope labeling (18O^{18}O) to trace hydrolysis pathways .

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